

# 3-Bromophenylboronic acid physical properties

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## Compound of Interest

Compound Name: **3-Bromophenylboronic acid**

Cat. No.: **B151470**

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## An In-depth Technical Guide to the Physical Properties of **3-Bromophenylboronic Acid**

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents is paramount for successful experimental design and execution. **3-Bromophenylboronic acid** is a versatile organoboron compound widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This guide provides a detailed overview of its core physical properties, experimental protocols for their determination, and logical workflows for its application.

## Core Physical and Chemical Properties

**3-Bromophenylboronic acid** is a white to light-yellow crystalline powder.[3] Its key identifiers and physical constants are summarized below for quick reference.

## Table 1: General and Structural Information

Identifier	Value
IUPAC Name	(3-bromophenyl)boronic acid[3][4]
Synonyms	3-Bromobenzeneboronic acid[5][6]
CAS Number	89598-96-9[4][5][6]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BBrO <sub>2</sub> [4][7][8]
Molecular Weight	200.83 g/mol [4][5][6][7]
Appearance	Powder or crystals[3][5][6]
SMILES String	OB(O)c1ccccc(Br)c1[5][6]
InChI Key	AFSSVCNPDKKSRR-UHFFFAOYSA-N[5][6]

## Table 2: Physicochemical Data

Property	Value
Melting Point	164-168 °C (lit.)[5][6][7]
Boiling Point	330.5 ± 44.0 °C at 760 mmHg[7]
Density	1.7 ± 0.1 g/cm <sup>3</sup> [7]
pKa	7.55 ± 0.10 (Predicted)[1]
Flash Point	153.7 ± 28.4 °C[7]
Storage Temperature	0-6°C[1][7]

## Table 3: Spectral Data

Spectrum Type	Data Source
<sup>1</sup> H NMR	Available from suppliers like Sigma-Aldrich and ChemicalBook.[4][9]
<sup>13</sup> C NMR	Spectral data is available in databases.[9]
Infrared (IR)	Conforms to standard spectra for the compound.[3][4]
Mass Spectrometry (MS)	Data available in public databases like PubChem.[9]

## Experimental Protocols

Accurate determination of physical properties is crucial for confirming the identity and purity of a substance. Below are detailed methodologies for key experiments.

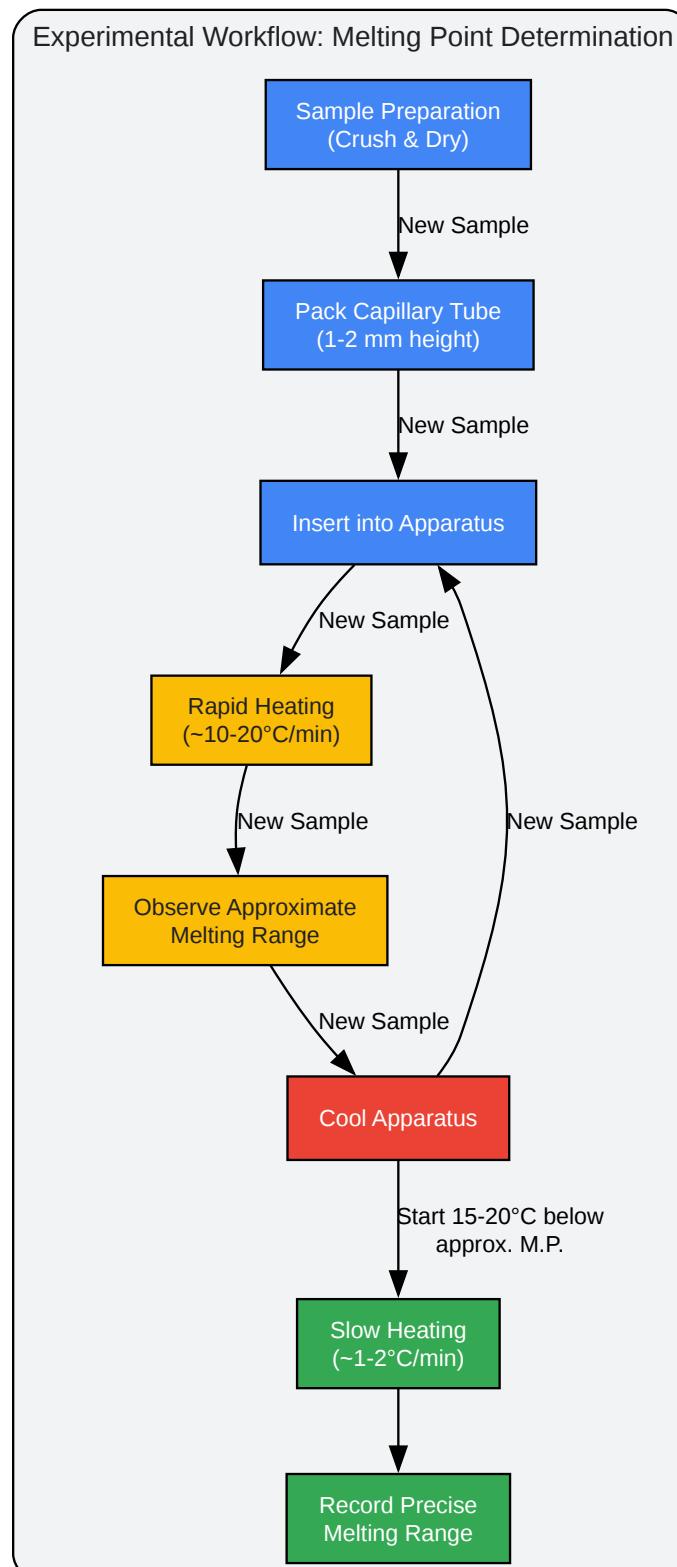
### Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[10] A sharp melting range close to the literature value suggests a high-purity sample, whereas a broad and depressed melting range indicates the presence of impurities.[10][11]

Methodology: Capillary Method using a Mel-Temp Apparatus

- Sample Preparation: A small amount of dry **3-bromophenylboronic acid** powder is placed on a clean, dry surface. The open end of a capillary tube is pushed into the powder.[12]
- Packing: The sample is packed into the bottom of the capillary tube by tapping the sealed end on a hard surface or by dropping the capillary tube through a longer glass tube.[12][13] The final packed sample height should be 1-2 mm.[11]
- Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp or similar apparatus.[10][12]
- Heating: For an unknown or to establish an approximate range, a rapid heating rate (10-20 °C/minute) can be used initially.[13]

- Accurate Measurement: A second, more careful determination is performed with a fresh sample. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C per minute.[10][13]
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[10][12]



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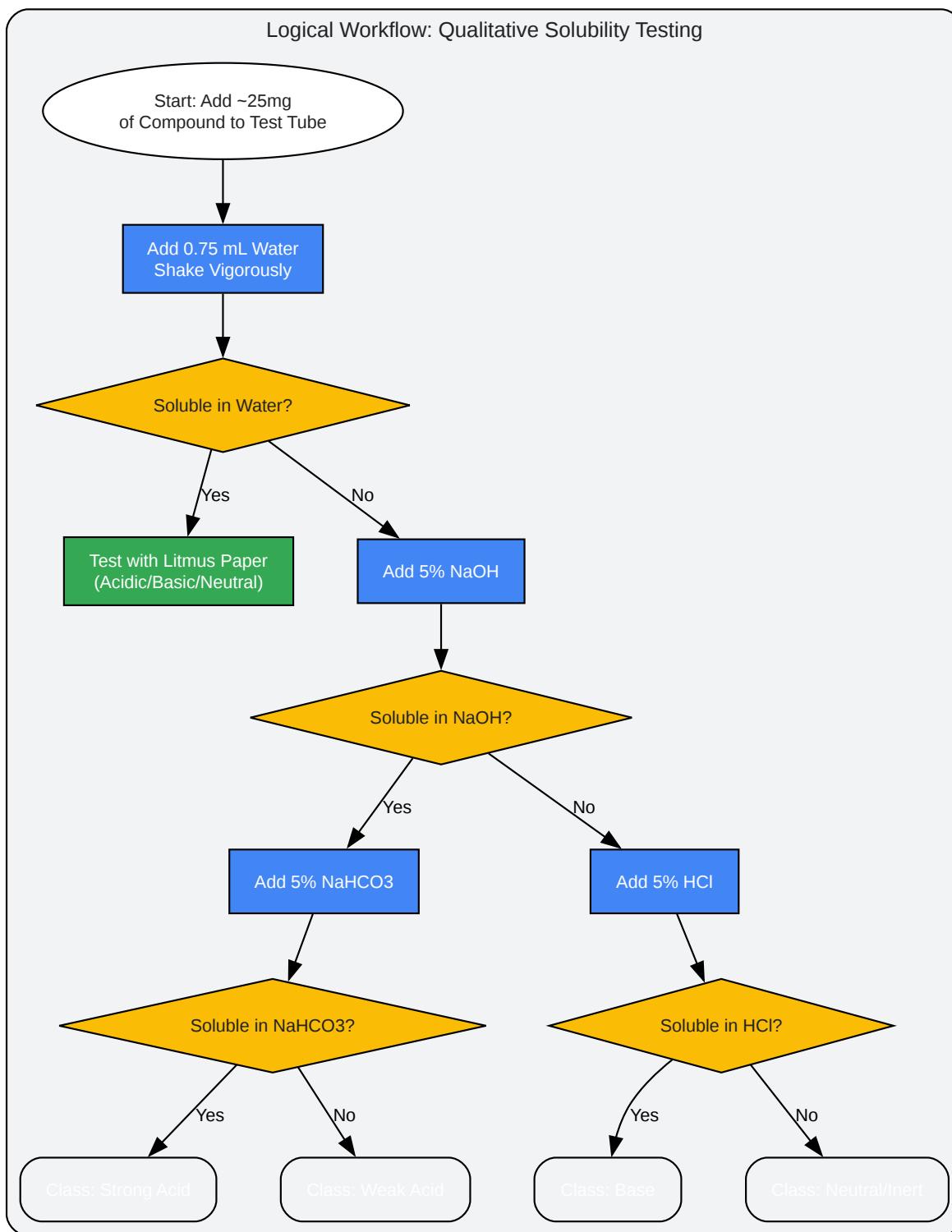
Workflow for Melting Point Determination

## Solubility Determination

Solubility is a fundamental property that dictates solvent choice for reactions, extractions, and chromatography.[\[14\]](#) A qualitative assessment can be performed using a simple test tube method.

### Methodology: Qualitative Solubility Test

- Preparation: Place approximately 25 mg of **3-bromophenylboronic acid** into a small, dry test tube.[\[15\]](#)
- Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, diethyl ether, methanol, DMSO) in small portions.[\[15\]](#)
- Mixing: After each addition, shake the test tube vigorously for at least 30-60 seconds.[\[14\]](#)[\[16\]](#)
- Observation: Observe the mixture. The compound is considered "soluble" if it dissolves completely. It is "insoluble" if the majority of the solid remains undissolved. If a significant portion dissolves but not all, it is deemed "partially soluble."[\[14\]](#)[\[16\]](#)
- pH and Reactivity (for aqueous solutions): If the compound is water-soluble, test the pH with litmus paper to determine if it's acidic or basic.[\[17\]](#) If it is insoluble in water, subsequent tests can be performed with aqueous solutions of 5% NaOH, 5% NaHCO<sub>3</sub>, and 5% HCl to classify it as a strong acid, weak acid, or base.[\[15\]](#)[\[17\]](#)

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### Logical Workflow for Solubility Classification

# Synthetic and Mechanistic Pathways

**3-Bromophenylboronic acid** is a crucial building block in synthetic chemistry. Understanding its synthesis and its role in key reactions is vital for its effective application.

## Synthesis Pathway

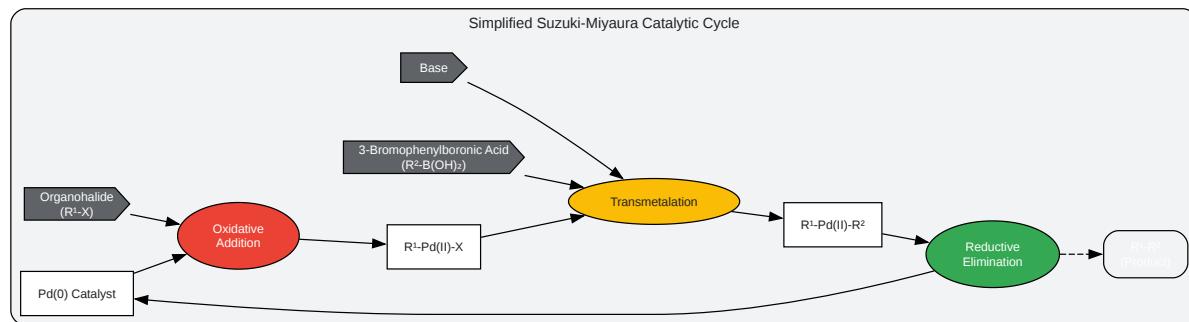
A common laboratory synthesis involves a lithium-halogen exchange with a dibrominated precursor, followed by electrophilic trapping with a borate ester and subsequent hydrolysis.[18][19][20]

Methodology: Synthesis from 1,3-Dibromobenzene

- Reaction Setup: 1,3-Dibromobenzene is dissolved in an anhydrous ether like tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[18][19]
- Lithiation: The solution is cooled to -78 °C. n-Butyllithium (n-BuLi) is added dropwise, initiating a lithium-halogen exchange.[18][19]
- Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added dropwise at -78 °C.[18][19] The reaction is then allowed to warm to room temperature and stirred for several hours.[18][19]
- Hydrolysis (Workup): The reaction is quenched by the cautious addition of an aqueous acid, such as hydrochloric acid (HCl), to hydrolyze the boronic ester.[18][19]
- Purification: The product is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether), washed, dried, and purified, typically by recrystallization from a solvent like hexane. [18][19]

## Role in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[21][22] **3-Bromophenylboronic acid** serves as the organoboron partner, enabling the formation of a new carbon-carbon bond. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[21][22]



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### The Role of Boronic Acid in the Suzuki Coupling Cycle

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